molecular formula C18H16ClN3O4 B2571937 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide CAS No. 941986-87-4

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide

Cat. No.: B2571937
CAS No.: 941986-87-4
M. Wt: 373.79
InChI Key: ZWPQSDIIPHINPB-UHFFFAOYSA-N
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Description

“N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide” is a complex organic compound. It contains a tetrahydroquinoline ring, which is a common structure in many biologically active compounds . The molecule also has acetyl, chloro, nitro, and benzamide functional groups, which can significantly influence its properties and reactivity.


Molecular Structure Analysis

The tetrahydroquinoline core of the molecule is a bicyclic structure with one nitrogen atom. The presence of multiple functional groups likely impacts the overall shape and electronic distribution of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the acetyl group could undergo reactions typical of esters, while the nitro group could participate in redox reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the polarity of the molecule would be affected by the polar nitro and amide groups .

Scientific Research Applications

Heterocyclic Chemistry Applications

Research in heterocyclic chemistry has shown the importance of compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-chloro-2-nitrobenzamide in the synthesis of complex heterocyclic structures. For instance, the study of the formation of heterocyclic rings containing nitrogen highlights the condensation reactions involving o-aminobenzamide with aldehydes and Schiff bases, yielding various quinazolinone derivatives (Hanumanthu et al., 1976). This research demonstrates the versatility of nitrobenzamide derivatives in synthesizing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals.

Biochemical Research

In the realm of biochemical research, derivatives of this compound have been explored for their potential biological activities. For example, the study of nitrofurantoin and its ability to form molecular complexes, including solvates and salts with different bases, provides insights into the structural and thermochemical properties of nitro compounds (Vangala et al., 2013). Such studies are essential for understanding the interaction of nitrobenzamide derivatives with biological molecules and their potential applications in drug development.

Material Science Applications

In material science, research on compounds related to this compound has contributed to the development of novel materials with unique properties. For instance, the synthesis and characterization of nickel complexes derived from nitroarylamine ligands, including their application in ethylene polymerization, illustrate the role of nitrobenzamide derivatives in catalysis and polymer science (Zhang et al., 2011). These materials have potential applications in creating new polymeric materials with improved mechanical and chemical properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target of this compound. Many tetrahydroquinoline derivatives exhibit pharmaceutical activities, so this compound could potentially interact with biological receptors or enzymes .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many tetrahydroquinoline derivatives, this compound could be of interest in medicinal chemistry .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-5-chloro-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11(23)21-8-2-3-12-4-6-14(10-17(12)21)20-18(24)15-9-13(19)5-7-16(15)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPQSDIIPHINPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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